molecular formula C6HBr2Cl2F B15243126 2,4-Dibromo-3,5-dichlorofluorobenzene CAS No. 1160574-34-4

2,4-Dibromo-3,5-dichlorofluorobenzene

Cat. No.: B15243126
CAS No.: 1160574-34-4
M. Wt: 322.78 g/mol
InChI Key: SFMSSZCTWYRRKL-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,5-dichlorofluorobenzene is a halogenated benzene derivative with the molecular formula C6HBr2Cl2F and a molecular weight of 322.79 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a valuable building block in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3,5-dichlorofluorobenzene typically involves the halogenation of a fluorobenzene derivative. One common method includes the bromination and chlorination of 2,3-dichlorofluorobenzene. The process involves the following steps :

    Nitration: 2,3-dichlorofluorobenzene is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid at 50-60°C.

    Chlorination: The nitrated mixture is then chlorinated in the presence of a chlorination catalyst to obtain a chlorinated mixture.

    Fluorination: The chlorinated mixture is fluorinated using potassium fluoride in the presence of a fluorination catalyst to yield 2,4-difluoro-3,5-dichloronitrobenzene.

    Reduction: The nitro group is reduced to form the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3,5-dichlorofluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the compound.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction can produce partially or fully dehalogenated compounds.

Scientific Research Applications

2,4-Dibromo-3,5-dichlorofluorobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3,5-dichlorofluorobenzene involves its reactivity towards nucleophiles and electrophiles due to the presence of multiple halogen atoms. These halogens can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-3,5-dichlorofluorobenzene is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes.

Properties

CAS No.

1160574-34-4

Molecular Formula

C6HBr2Cl2F

Molecular Weight

322.78 g/mol

IUPAC Name

2,4-dibromo-1,3-dichloro-5-fluorobenzene

InChI

InChI=1S/C6HBr2Cl2F/c7-4-2(9)1-3(11)5(8)6(4)10/h1H

InChI Key

SFMSSZCTWYRRKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Br)Cl)Br)F

Origin of Product

United States

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